molecular formula C10H9BrO2 B8066046 (E)-METHYL 3-(3-BROMOPHENYL)ACRYLATE CAS No. 3650-77-9

(E)-METHYL 3-(3-BROMOPHENYL)ACRYLATE

Cat. No.: B8066046
CAS No.: 3650-77-9
M. Wt: 241.08 g/mol
InChI Key: GPBINNSHRSTZQE-UHFFFAOYSA-N
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Description

(E)-Methyl 3-(3-bromophenyl)acrylate is an α,β-unsaturated ester featuring a bromine atom at the meta position of the phenyl ring. Its structure confers unique electronic and steric properties, making it valuable in organic synthesis, agrochemicals, and pharmaceuticals . The (E)-configuration of the double bond enhances stability and influences reactivity in Michael additions, cycloadditions, and polymerizations. Bromine's electron-withdrawing nature activates the acrylate moiety for nucleophilic attacks, while its position (meta) modulates resonance and inductive effects compared to para-substituted analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3-bromophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBINNSHRSTZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288390
Record name Methyl 3-(3-bromophenyl)-2-propenoate
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URL https://comptox.epa.gov/dashboard/DTXSID001288390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3650-77-9
Record name Methyl 3-(3-bromophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3650-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(3-bromophenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-METHYL 3-(3-BROMOPHENYL)ACRYLATE can be synthesized through several methods. One common approach involves the bromination of methyl cinnamate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the third position of the phenyl ring.

Another method involves the Heck reaction, where 3-bromo-benzaldehyde is reacted with methyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. This reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods

Industrial production of methyl 3-bromo-cinnamate often employs the bromination method due to its simplicity and cost-effectiveness. The process involves large-scale bromination of methyl cinnamate using bromine in the presence of a suitable solvent such as dichloromethane. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Scientific Research Applications

Organic Synthesis

(E)-Methyl 3-(3-bromophenyl)acrylate serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions .

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Similar to other cinnamate derivatives, it may possess antibacterial and antifungal activities .
  • Anti-inflammatory Effects : Studies suggest that compounds with similar structures can exhibit anti-inflammatory properties, making them candidates for therapeutic applications .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate in the synthesis of bioactive compounds. Its ability to undergo various transformations makes it a valuable precursor for developing new drugs targeting specific biological pathways .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Polymer Production

Research has shown that this acrylate can be polymerized to form materials with specific properties suitable for industrial applications. The resulting polymers exhibit enhanced thermal stability and mechanical strength, making them ideal for use in coatings and adhesives .

Mechanism of Action

The mechanism of action of methyl 3-bromo-cinnamate depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes . In chemical reactions, the bromine atom and ester group provide reactive sites for various transformations, enabling the synthesis of diverse compounds .

Comparison with Similar Compounds

Substituent Position: Bromine at Meta vs. Para Positions

The position of bromine significantly impacts physicochemical properties and reactivity:

  • (E)-Methyl 3-(4-bromophenyl)acrylate (CAS 24393-53-1):
    • Bromine at the para position increases resonance stabilization of the acrylate system, leading to higher thermal stability.
    • Similarity score to the meta isomer: 0.88 (based on structural and functional group alignment) .
  • Biological Activity : Para-substituted bromophenyl acrylates often exhibit enhanced cytotoxicity compared to meta analogs due to improved membrane permeability .
Table 1: Substituent Position Effects
Compound Bromine Position Melting Point (°C) Similarity Score
(E)-Methyl 3-(3-bromophenyl)acrylate Meta Not reported 1.00 (reference)
(E)-Methyl 3-(4-bromophenyl)acrylate Para Not reported 0.88
(E)-3-(4-Bromophenyl)acrylaldehyde Para Not reported 0.82

Functional Group Variations

Ester Group Modifications

Replacing the methyl ester with ethyl or cyano groups alters solubility and reactivity:

  • (E)-Ethyl 3-(4-bromophenyl)acrylate (CAS 49678-04-8): Ethyl ester increases hydrophobicity, favoring use in non-polar solvents. Similarity score: 0.84 .
  • Methyl 3-(4-cyanophenyl)acrylate (CAS 67472-79-1): Cyano group enhances electron-withdrawing effects, accelerating conjugate additions. Molecular weight: 187.19 g/mol; synthesized via Heck coupling .
Hydroxyl and Methoxy Derivatives
  • Methyl 3-(4-hydroxyphenyl)acrylate (CAS 3943-97-3):
    • Hydroxyl group enables hydrogen bonding, improving solubility in polar solvents.
    • Applications: Biochemical pathway studies and protein interaction analyses .
  • (E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate: Methoxy and cyano groups synergize to stabilize radical intermediates in photochemical reactions .

Stereochemical Variations: (E) vs. (Z) Isomers

The (Z)-isomer of methyl 3-(3-bromophenyl)acrylate exhibits distinct reactivity:

  • (Z)-Methyl 3-(3-bromophenyl)-2-[(phenylsulfonyl)methyl]acrylate :
    • Z/E ratio: 94:6 under optimized conditions.
    • Key NMR δ 4.46 (s, 2H, SO₂CH₂), 3.67 (s, 3H, OCH₃) .
    • The sulfonyl group in the Z-isomer facilitates stereoselective cyclopropanation reactions.

Halogen-Substituted Analogs

Bromine can be replaced with chlorine or trifluoromethyl groups to tune electronic properties:

  • (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3 in ): Bromophenyl enones show moderate cytotoxicity (IC₅₀: 15–30 μM) in cancer cell lines.
  • (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1 in ):
    • Chlorine's smaller size increases crystallinity, with a melting point of 159–161°C .

Biological Activity

(E)-Methyl 3-(3-bromophenyl)acrylate is an organic compound with the molecular formula C10_{10}H9_{9}BrO2_2, recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

PropertyValue
Chemical FormulaC10_{10}H9_{9}BrO2_2
Molecular Weight241.08 g/mol
CAS Number3650-77-9
Melting PointNot specified

The structure features a bromine atom attached to a phenyl group linked to an acrylate moiety, which is significant for its reactivity and biological interactions.

The biological activity of this compound is believed to stem from several mechanisms:

  • Nucleophilic Attack : The acrylate moiety can undergo nucleophilic attack, forming covalent bonds with biological targets such as proteins and enzymes, potentially altering their function.
  • Hydrolysis : The ester group may hydrolyze to release the corresponding acid, which could interact with various biological receptors or enzymes.
  • Halogen Bonding : The presence of the bromine atom may facilitate interactions with biological molecules through halogen bonding, enhancing its reactivity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities akin to other cinnamate derivatives:

Antimicrobial Activity

Cinnamate derivatives have shown significant antimicrobial properties. For instance, studies suggest that compounds similar to this compound can inhibit the growth of bacteria and fungi. Specific investigations into related compounds have demonstrated effectiveness against foodborne pathogens, indicating potential for this compound in antimicrobial applications .

Anti-inflammatory Properties

Certain cinnamate derivatives are known for their anti-inflammatory effects. Research has highlighted that these compounds can reduce inflammation in vitro, suggesting that this compound may share this property. Such effects are crucial in developing treatments for inflammatory diseases .

Antioxidant Activity

The antioxidant properties of cinnamate derivatives have been well documented. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity may be relevant for this compound, positioning it as a candidate for further research in antioxidant applications .

Case Studies and Research Findings

  • Antiproliferative Effects : In a study examining similar compounds' antiproliferative effects on cancer cells, significant inhibition was observed in breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds tested showed IC50_{50} values comparable to established anticancer agents . While specific data on this compound remain limited, its structural similarities suggest potential efficacy.
  • Mechanistic Insights : Research into related cinnamate derivatives has revealed their ability to destabilize tubulin polymerization in cancer cells, leading to apoptosis. This mechanism underscores the potential for this compound to interact with microtubules, a critical component of cellular structure and function .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-methyl 3-(3-bromophenyl)acrylate, and how do reaction conditions influence stereoselectivity?

  • Methodology : The compound is typically synthesized via Heck coupling or Wittig reactions. For stereochemical control, use palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., PPh₃) in polar aprotic solvents (e.g., DMF) under inert atmosphere. Evidence from analogous acrylates shows that maintaining anhydrous conditions and precise temperature control (60–80°C) enhances E-isomer yield .
  • Key Data : In similar systems, reaction time >12 hours and a 1:1.2 molar ratio of aryl bromide to methyl acrylate optimize yields (60–75%) .

Q. How can chromatographic techniques resolve purification challenges for this compound?

  • Methodology : Flash chromatography using ethyl acetate/hexane (1:4 v/v) effectively separates the E-isomer from unreacted starting materials or Z-isomers. For polar byproducts, gradient elution (5–20% EtOAc in hexane) improves resolution .
  • Validation : TLC monitoring (Rf ~0.3 in 1:4 EtOAc/hexane) and NMR analysis (distinct vinyl proton coupling constants: J = 16 Hz for E-isomer) confirm purity .

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodology :

  • ¹H NMR : Key signals include δ 6.3–6.5 ppm (vinyl protons, J = 16 Hz) and δ 3.8 ppm (methoxy group).
  • ¹³C NMR : Carbonyl resonance at ~167 ppm and aromatic carbons (C-Br at ~130 ppm) .
  • IR : C=O stretch at 1710–1730 cm⁻¹ and C-Br at 560–600 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The bromine atom and acrylate group act as electrophilic centers, with computed activation energies <25 kcal/mol favoring aryl-aryl bond formation .
  • Contradiction Note : Experimental yields may diverge from theoretical predictions due to steric hindrance from the 3-bromo substituent .

Q. What strategies mitigate decomposition of this compound under light or thermal stress?

  • Methodology :

  • Light Sensitivity : Store in amber vials under N₂; UV-Vis studies show λmax at 280 nm (π→π* transition), indicating susceptibility to UV-induced degradation .
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at 180°C. For reactions requiring high temperatures (>100°C), use stabilizers like BHT (0.1 wt%) .

Q. How do crystallographic techniques resolve ambiguities in molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via Olex2 interface) confirms the E-configuration. Key metrics: C=C bond length ~1.34 Å and dihedral angle <5° between acrylate and aryl planes .
  • Data Conflict : Discrepancies in reported bond angles (e.g., C-Br-C vs. C-O-C) may arise from lattice packing effects; use Hirshfeld surface analysis to distinguish intrinsic vs. extrinsic distortions .

Q. What are the challenges in functionalizing the 3-bromo substituent without acrylate ester hydrolysis?

  • Methodology : Protect the acrylate group via silylation (e.g., TMSCl) before bromine substitution. For Pd-catalyzed reactions, avoid aqueous bases (e.g., NaOH) to prevent ester hydrolysis; instead, use anhydrous K₂CO₃ in THF .
  • Case Study : In analogous compounds, unprotected esters hydrolyze within 2 hours under basic conditions (pH >10), reducing yields by >50% .

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